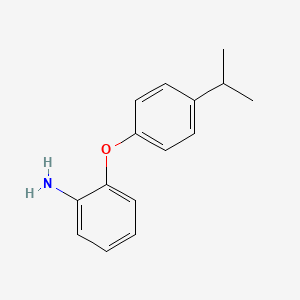

2-(4-Isopropylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

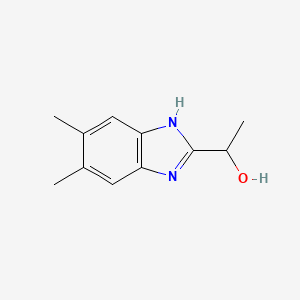

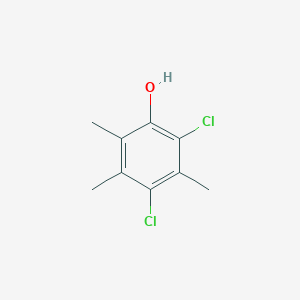

“2-(4-Isopropylphenoxy)aniline” is a chemical compound with the molecular formula C15H17NO . It has a molecular weight of 227.30 g/mol . The compound is also known by other names such as “2-(4-propan-2-ylphenoxy)aniline” and "SCHEMBL1340524" .

Molecular Structure Analysis

The InChI string of “2-(4-Isopropylphenoxy)aniline” isInChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 . This indicates the presence of an isopropyl group and a phenoxy group attached to an aniline base . Physical And Chemical Properties Analysis

“2-(4-Isopropylphenoxy)aniline” has a molecular weight of 227.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 227.131014166 g/mol . The topological polar surface area is 35.2 Ų .Applications De Recherche Scientifique

Remedial Technologies for Aniline Derivatives in Wastewater

Aniline and its derivatives, including compounds like 2-(4-Isopropylphenoxy)aniline, are widely used in industries such as pharmaceuticals and dyes. However, their presence in wastewater is concerning due to potential health and environmental impacts. Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient technologies for eliminating these compounds from wastewater streams (Chaturvedi & Katoch, 2020).

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives are explored for carbon dioxide fixation, a process that converts CO2 into value-added chemicals, offering an economical and environmentally friendly solution. The cyclization of aniline derivatives with CO2 to form functionalized azoles is a notable method. This approach could significantly contribute to synthesizing important natural and biologically active azole derivatives, presenting a novel and sustainable synthesis methodology (Vessally et al., 2017).

Synthesis and Biological Properties of 2-(Azolyl)anilines

2-(Azolyl)anilines, derivatives of aniline compounds, show promise as effective nucleophiles in cyclocondensation reactions. Besides their chemical utility, these compounds and their derivatives demonstrate significant biological activity, which could be harnessed for various scientific applications, including potential therapeutic uses (Antypenko et al., 2017).

Genotoxic Activities of Aniline and its Metabolites

The genotoxic potential of aniline and its derivatives has been a subject of study due to their widespread industrial use. Understanding the genotoxic activities of these compounds, including 2-(4-Isopropylphenoxy)aniline, is crucial for evaluating their risks and implementing appropriate safety measures. It's important to investigate if aniline itself or its metabolites contribute to genetic mutations, which could lead to the development of cancer (Bomhard & Herbold, 2005).

Propriétés

IUPAC Name |

2-(4-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLGUIZJNDRKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)

![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)